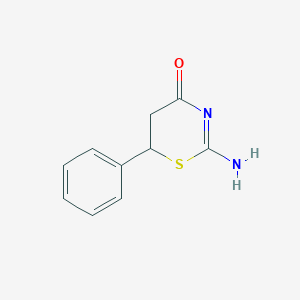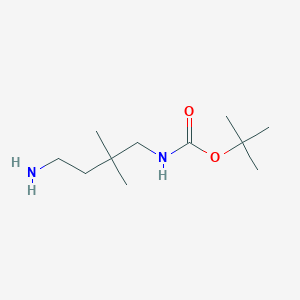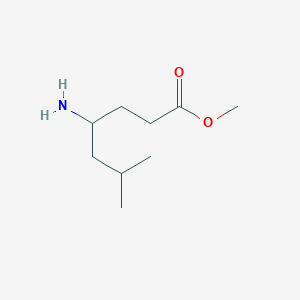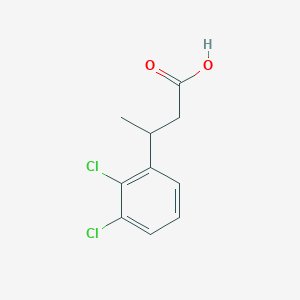
5-Bromo-2-methylcinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methylcinnamic acid: is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position of the cinnamic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylcinnamic acid can be achieved through several methods. One common approach involves the bromination of 2-methylcinnamic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. These steps are optimized to achieve high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cinnamic acid derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2-methylcinnamic acid is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules through reactions like Suzuki–Miyaura coupling .
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of therapeutic agents. It is being investigated for its biological activities and potential as a pharmacophore in drug design.
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylcinnamic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 5-Bromo-2-chlorocinnamic acid
- 5-Bromo-2-methoxycinnamic acid
- 5-Bromo-2-fluorocinnamic acid
Comparison: 5-Bromo-2-methylcinnamic acid is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
(E)-3-(5-bromo-2-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9BrO2/c1-7-2-4-9(11)6-8(7)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ |
InChI Key |
VBVPINUOAHAHPD-HWKANZROSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Br)/C=C/C(=O)O |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(Cyclopropylmethyl)cyclobutyl]methanamine](/img/structure/B13533193.png)


![[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride](/img/structure/B13533215.png)

![2-{[4-(3-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}aceticacid](/img/structure/B13533221.png)






